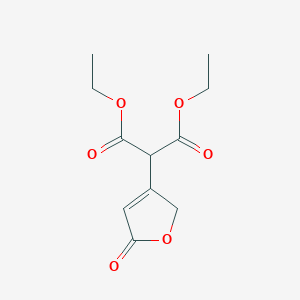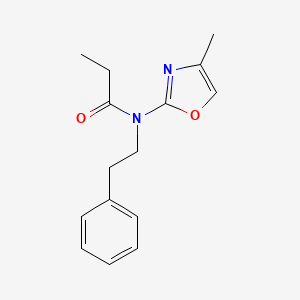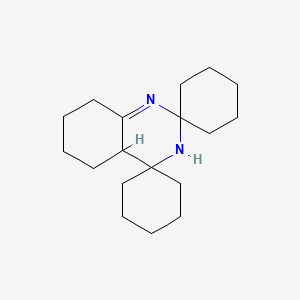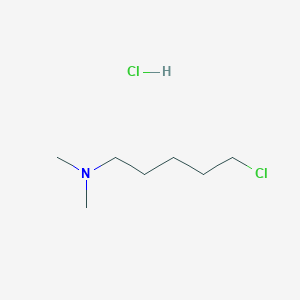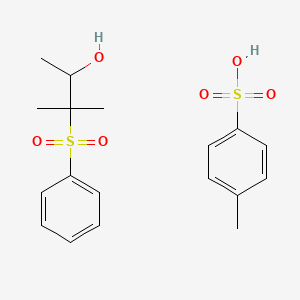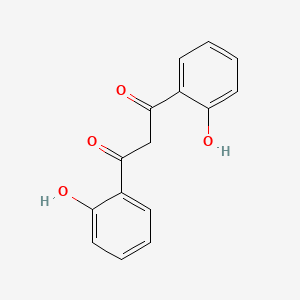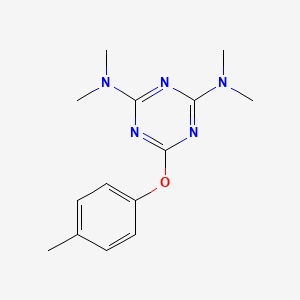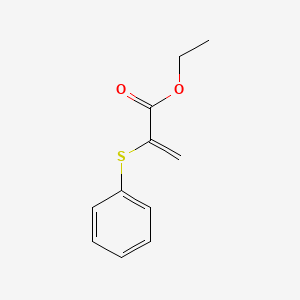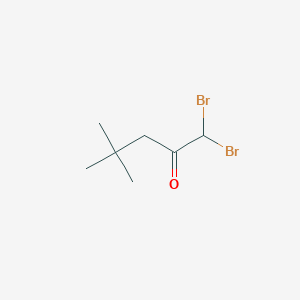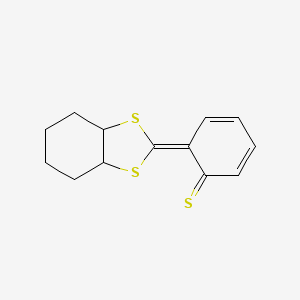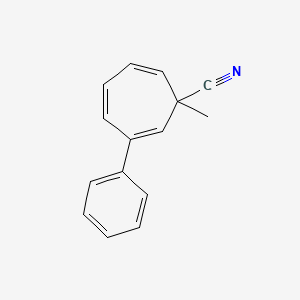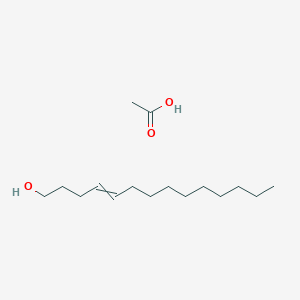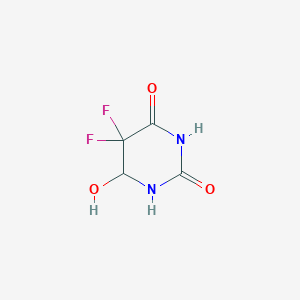
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione typically involves the fluorination of a suitable pyrimidine precursor. Common methods include:
Direct Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nucleophilic Substitution: Starting from a halogenated pyrimidine and reacting with a fluoride source such as potassium fluoride (KF) in a polar aprotic solvent.
Industrial Production Methods
Industrial production may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The choice of fluorinating agents and solvents is critical to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, potentially converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a fully reduced pyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione may have applications in:
Chemistry: As a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to nucleotides.
Medicine: Possible applications in drug design and development, particularly in antiviral or anticancer therapies.
Industry: Use in the development of advanced materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking natural nucleotides and interfering with biological processes. The fluorine atoms can enhance binding affinity and selectivity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
6-Fluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.
Uniqueness
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is unique due to the presence of two fluorine atoms and a hydroxyl group, which may confer distinct chemical and biological properties compared to other fluorinated pyrimidines.
Properties
CAS No. |
55052-50-1 |
|---|---|
Molecular Formula |
C4H4F2N2O3 |
Molecular Weight |
166.08 g/mol |
IUPAC Name |
5,5-difluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H4F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h1,9H,(H2,7,8,10,11) |
InChI Key |
YQCRQILNIAPESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=O)NC(=O)N1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


